molecular formula C9H11BrClNO B13161762 3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol

3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol

Cat. No.: B13161762
M. Wt: 264.54 g/mol
InChI Key: PVDIYZKJFNOKIC-UHFFFAOYSA-N
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Description

3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrClNO It is a derivative of phenylpropanolamine, featuring a bromine and chlorine substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and chlorinated benzene derivatives.

    Nucleophilic Substitution: The brominated and chlorinated benzene derivatives undergo nucleophilic substitution reactions with an appropriate amine to introduce the amino group.

    Reduction: The intermediate product is then reduced to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-bromo-5-chlorophenyl)propan-1-ol: A similar compound with the bromine and chlorine substituents in different positions.

    3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol: Another isomer with different substitution patterns.

Uniqueness

3-Amino-1-(5-bromo-2-chlorophenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and chlorine atoms can affect the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

3-amino-1-(5-bromo-2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

PVDIYZKJFNOKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCN)O)Cl

Origin of Product

United States

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